molecular formula C6H17N3O2 B13120330 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol

1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol

Cat. No.: B13120330
M. Wt: 163.22 g/mol
InChI Key: QYKIDWAPMRTHEK-UHFFFAOYSA-N
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Description

1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is a compound that belongs to the class of amino alcohols This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile intermediate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol can be achieved through the ring-opening reaction of epichlorohydrin with amines. This reaction typically involves the use of catalysts such as magnesium sulfate (MgSO₄) or mixed metal oxides under mild and neutral conditions . The reaction proceeds with high yields, making it an efficient method for producing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound has potential as a therapeutic agent due to its biological activity.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its relaxant activity on airway smooth muscle is attributed to its ability to modulate the β₂ adrenergic receptor, leading to muscle relaxation and bronchodilation . The compound may also interact with other receptors and enzymes, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-((1,3-diaminopropan-2-yl)oxy)propan-2-ol is unique due to the presence of both amino and diamino groups, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows it to participate in a wider range of reactions compared to simpler amino alcohols.

Properties

Molecular Formula

C6H17N3O2

Molecular Weight

163.22 g/mol

IUPAC Name

1-amino-3-(1,3-diaminopropan-2-yloxy)propan-2-ol

InChI

InChI=1S/C6H17N3O2/c7-1-5(10)4-11-6(2-8)3-9/h5-6,10H,1-4,7-9H2

InChI Key

QYKIDWAPMRTHEK-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)OCC(CN)O)N

Origin of Product

United States

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